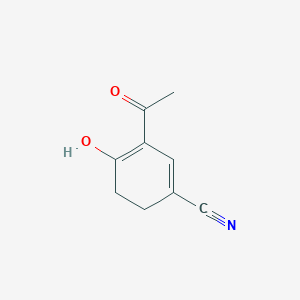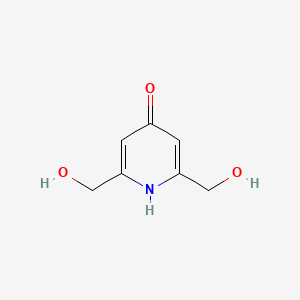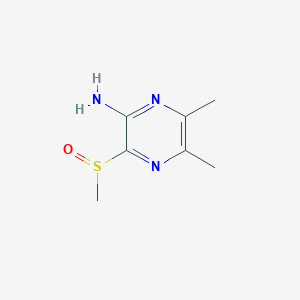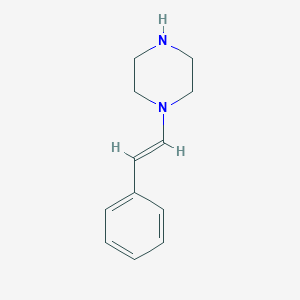
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with three pyrimidin-5-yl phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(pyrimidin-5-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide). The reaction mixture is heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction could produce partially or fully reduced triazine derivatives.
科学的研究の応用
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as DNA and enzymes, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with DNA replication, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris(3-(pyridin-2-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-4-yl)phenyl)-1,3,5-triazine
- 2,4,6-Tris(3-(pyrimidin-2-yl)phenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(3-(pyrimidin-5-yl)phenyl)-1,3,5-triazine is unique due to the specific positioning of the pyrimidin-5-yl groups, which may influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its similar compounds.
特性
分子式 |
C33H21N9 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
2,4,6-tris(3-pyrimidin-5-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H21N9/c1-4-22(28-13-34-19-35-14-28)10-25(7-1)31-40-32(26-8-2-5-23(11-26)29-15-36-20-37-16-29)42-33(41-31)27-9-3-6-24(12-27)30-17-38-21-39-18-30/h1-21H |
InChIキー |
VTJFHMXDKGXZFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CN=CN=C4)C5=CC=CC(=C5)C6=CN=CN=C6)C7=CN=CN=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)




![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)

![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)


